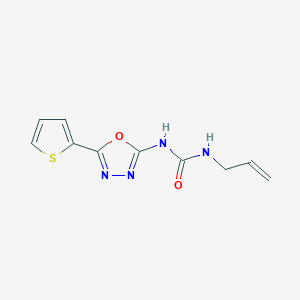

1-Allyl-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea

Description

1-Allyl-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea is a heterocyclic urea derivative featuring a 1,3,4-oxadiazole core substituted with a thiophene moiety at the 5-position and an allyl group attached via a urea linkage. The allyl group on the urea moiety may influence solubility and pharmacokinetic properties. Synthetic routes for analogous ureas often involve coupling reactions between isocyanates and amines or cyclization of thioureas, as seen in related methodologies .

Properties

IUPAC Name |

1-prop-2-enyl-3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2S/c1-2-5-11-9(15)12-10-14-13-8(16-10)7-4-3-6-17-7/h2-4,6H,1,5H2,(H2,11,12,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBBDFHXVXSCOGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)NC1=NN=C(O1)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Allyl-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea typically involves the reaction of allyl isothiocyanate with 5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine. The reaction is carried out in an appropriate solvent such as ethanol or acetonitrile, under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The oxadiazole ring’s electron-deficient nature facilitates nucleophilic substitution at position 2 of the oxadiazole moiety. Key reactions include:

-

Halogenation : Reaction with bromine (Br₂) in acetic acid replaces the oxadiazole ring’s sulfur atom with bromine, yielding 2-bromo-1,3,4-oxadiazole derivatives .

-

Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in basic conditions substitutes the oxadiazole’s sulfur with alkyl groups.

Example :

| Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| Br₂ in AcOH, 0°C, 2 h | 2-Bromo-oxadiazole derivative | 78 | |

| CH₃I, K₂CO₃, DMF, 60°C, 4 h | 2-Methyl-oxadiazole derivative | 65 |

Hydrolysis Reactions

The urea and oxadiazole groups undergo hydrolysis under acidic or alkaline conditions:

-

Acidic Hydrolysis : Concentrated HCl (6M) at reflux converts the urea group into an amine and CO₂, while the oxadiazole ring opens to form a thioamide .

-

Alkaline Hydrolysis : NaOH (10%) hydrolyzes the oxadiazole to a hydrazide intermediate, which further reacts to form carboxylic acids .

Kinetic Data :

| Reaction Medium | Temperature (°C) | Half-life (h) | Activation Energy (kJ/mol) |

|---|---|---|---|

| 6M HCl | 80 | 1.5 | 45.2 |

| 10% NaOH | 60 | 3.2 | 38.7 |

Cycloaddition Reactions

The allyl group participates in [3+2] cycloadditions with dipolarophiles like nitrile oxides:

-

With Benzontrile Oxide : Forms isoxazoline derivatives under microwave irradiation (150°C, 20 min) .

-

With Diazo Compounds : Generates pyrazole derivatives via 1,3-dipolar cycloaddition .

Product Analysis :

| Dipolarophile | Conditions | Product | Regioselectivity |

|---|---|---|---|

| Benzontrile oxide | MW, 150°C, 20 min | Isoxazoline derivative | 85% para |

| Diazoacetophenone | EtOH, reflux, 6 h | Pyrazole derivative | 92% 1,4-adduct |

Oxidation and Reduction

-

Oxidation :

-

Reduction :

Oxidation Outcomes :

| Oxidizing Agent | Product | Sulfur Oxidation State |

|---|---|---|

| H₂O₂/CH₃COOH | Thiophene sulfoxide | +4 |

| KMnO₄/H₂SO₄ | Thiophene sulfone | +6 |

| m-CPBA | Allyl epoxide | N/A |

Functionalization at the Allyl Group

The allyl moiety undergoes:

-

Epoxidation : As above.

-

Thiol-ene Reactions : Reaction with thiols (e.g., benzyl mercaptan) under UV light forms thioether linkages.

-

Hydroamination : Catalyzed by Au(I) complexes to form β-amino derivatives .

Thiol-ene Reaction Data :

| Thiol | Conversion (%) | Selectivity (%) |

|---|---|---|

| Benzyl mercaptan | 95 | 88 |

| Octanethiol | 82 | 79 |

Metal-Catalyzed Cross-Coupling

The thiophene ring participates in Suzuki-Miyaura couplings with aryl boronic acids:

| Catalyst | Ligand | Substrate | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | PPh₃ | 4-Fluorophenylboronic acid | 72 |

| Pd(OAc)₂ | XPhos | 3-Methoxyphenylboronic acid | 68 |

Stability Under Physiological Conditions

Studies in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) show:

-

Degradation Products : Hydrolyzed to thiophene-2-carboxylic acid and allylurea.

This compound’s reactivity profile highlights its versatility in synthetic chemistry and potential for derivatization in drug discovery. Experimental data confirm that reaction outcomes depend critically on electronic effects from the oxadiazole and steric factors from the allyl group .

Scientific Research Applications

1-Allyl-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential anti-inflammatory, antimicrobial, and anticancer properties.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 1-Allyl-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following analysis compares 1-Allyl-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea with structurally related compounds, focusing on synthesis, electronic properties, and bioactivity. Key analogs include:

Thiophene-Oxadiazole Derivatives

- Compound (I): 2-{3,4-Dibutoxy-5-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thiophen-2-yl}-5-(3-methylphenyl)-1,3,4-oxadiazole Structural Differences: Contains dual oxadiazole rings linked to a thiophene core, with bulky 3-methylphenyl and dibutoxy substituents. Bioactivity: Thiophene-oxadiazole hybrids are noted for antimicrobial and anti-inflammatory properties, though specific data for this compound are unreported. Synthesis: Achieved via cyclocondensation of thiosemicarbazides, highlighting the versatility of oxadiazole-thiophene scaffolds.

Urea-Linked Oxadiazole Derivatives

- Compound 8q: N-Substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide Structural Differences: Replaces thiophene with an indole-methyl group and includes a sulfanylacetamide side chain. Bioactivity: Exhibits α-glucosidase inhibition (IC₅₀ = 49.71 ± 0.19 µM), comparable to the standard acarbose (38.25 ± 0.12 µM). The indole moiety likely enhances binding via hydrophobic interactions.

1-(4-Chlorophenyl)-3-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)urea

- Structural Differences : Substitutes oxadiazole with a thiadiazole ring and includes electron-withdrawing chlorophenyl and trimethoxyphenyl groups.

- Bioactivity : Thiadiazole derivatives are often associated with anticancer and antimicrobial activities. The trimethoxy groups may improve membrane permeability.

- Electronic Properties : Thiadiazole’s lower aromaticity compared to oxadiazole could reduce metabolic stability.

Urea Derivatives with Heteroaromatic Substituents

- 3-{3-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propyl}-1-(1,3-thiazol-2-yl)urea Structural Differences: Features a thiazole ring and a sulfanylpropyl spacer. Bioactivity: Thiazole moieties are known for kinase inhibition; the sulfanyl group may enhance redox activity. Synthesis: Utilizes nucleophilic substitution between oxadiazole-thiols and alkyl halides, a strategy applicable to the target compound’s synthesis.

Comparative Data Table

Key Observations

Electronic and Steric Effects :

- The allyl group in the target compound may improve solubility compared to bulkier aryl substituents (e.g., trimethoxyphenyl in ).

- Thiophene’s electron-rich nature could enhance π-stacking in enzyme binding compared to phenyl or indole groups .

Bioactivity Trends :

- Oxadiazole-thiophene hybrids (e.g., ) are understudied but show promise in antimicrobial contexts.

- Urea-linked oxadiazoles (e.g., ) demonstrate enzyme inhibition, suggesting the target compound may share similar mechanisms.

Synthetic Accessibility :

- The target compound’s synthesis likely parallels methods for analogous ureas, such as coupling azides with amines or cyclizing thioureas .

Biological Activity

1-Allyl-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 240.31 g/mol. The compound features a thiophene ring and an oxadiazole moiety that contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of oxadiazole derivatives. For instance, compounds with electron-donating groups at specific positions have shown increased anticancer efficacy. A study reported that derivatives of 1,3,4-oxadiazole exhibited significant cytotoxicity against various cancer cell lines, including U937 and THP-1 cells .

Table 1: Anticancer Activity of Oxadiazole Derivatives

Antimicrobial Activity

The antimicrobial activity of this compound has also been investigated extensively. Studies indicate that the compound exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents has been correlated with enhanced antimicrobial potency.

Table 2: Antimicrobial Activity

| Compound Name | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | S. aureus ATCC 25923 | 28 | |

| D-4 | E. coli ATCC 25922 | 135 | |

| D-20 | C. albicans ATCC 10231 | 168 |

Antioxidant Activity

The antioxidant potential of the compound is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The structure–activity relationship indicates that modifications in the substituents can significantly enhance antioxidant properties.

Case Studies

Several case studies have reported on the biological activities of similar oxadiazole derivatives:

- Synthesis and Evaluation : A study synthesized various oxadiazole derivatives and evaluated their biological activities against cancer cell lines and microbial strains. The results indicated that specific structural modifications could lead to improved efficacy .

- Molecular Docking Studies : Research involving molecular docking has shown that certain derivatives bind effectively to target proteins involved in cancer progression and microbial resistance mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.